molecular formula C8H18N2 B1591008 2-(1-Methylpiperidin-4-yl)ethanamine CAS No. 20845-38-9

2-(1-Methylpiperidin-4-yl)ethanamine

Cat. No. B1591008
CAS RN: 20845-38-9
M. Wt: 142.24 g/mol
InChI Key: IKJXAMMGTSTBLQ-UHFFFAOYSA-N
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Description

2-(1-Methylpiperidin-4-yl)ethanamine, also known as N-methylpiperidine or MeP, is a cyclic amine and a derivative of piperidine. It is a colorless liquid with a pungent odor and is used in a variety of applications, including pharmaceuticals, agricultural products, and industrial chemicals. MeP is a versatile compound with many applications in the fields of organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Medicine: Potential Therapeutic Agent

2-(1-Methylpiperidin-4-yl)ethanamine: may serve as a precursor or a structural framework for developing new therapeutic agents. Its piperidine core is a common motif in pharmacologically active compounds, which could be modified to create drugs with potential antipsychotic, antidepressant, or antihypertensive effects .

Agriculture: Pest Control Research

In agriculture, this compound could be investigated for its efficacy as a pest control agent. Its structural similarity to known insecticidal compounds suggests that it may interfere with the nervous system of pests, providing a basis for developing environmentally friendly pesticides .

Material Science: Polymer Synthesis

The amine group in 2-(1-Methylpiperidin-4-yl)ethanamine can be utilized in polymer synthesis. It could act as a monomer or a cross-linking agent in creating novel polymers with potential applications in biodegradable materials or responsive smart materials .

Environmental Science: Pollutant Degradation

Research in environmental science could explore the use of 2-(1-Methylpiperidin-4-yl)ethanamine in the degradation of pollutants. Its chemical structure might be reactive towards certain toxic substances, aiding in their breakdown and reducing environmental impact .

Biochemistry: Enzyme Inhibition Studies

This compound’s potential to act as an enzyme inhibitor makes it valuable in biochemistry research. It could be used to study enzyme kinetics and mechanisms, or to develop inhibitors for enzymes that are targets in disease treatment .

Pharmacology: Drug Delivery Systems

In pharmacology, 2-(1-Methylpiperidin-4-yl)ethanamine could be a candidate for developing drug delivery systems. Its ability to form stable complexes with other molecules may be beneficial in creating targeted delivery mechanisms for various drugs .

Neuroscience: Neurotransmitter Receptor Research

The compound’s structure is conducive to binding with neurotransmitter receptors, making it a useful tool in neuroscience research. It could help in understanding the functioning of these receptors and the development of drugs to treat neurological disorders .

Chemistry: Organic Synthesis

Finally, in the field of chemistry, 2-(1-Methylpiperidin-4-yl)ethanamine can be used in organic synthesis. It could serve as a building block for synthesizing complex organic molecules, potentially leading to the discovery of new reactions and pathways .

properties

IUPAC Name

2-(1-methylpiperidin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-10-6-3-8(2-5-9)4-7-10/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJXAMMGTSTBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567487
Record name 2-(1-Methylpiperidin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylpiperidin-4-yl)ethanamine

CAS RN

20845-38-9
Record name 2-(1-Methylpiperidin-4-yl)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20845-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Methylpiperidin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-Methyl-4-piperidinyl)ethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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